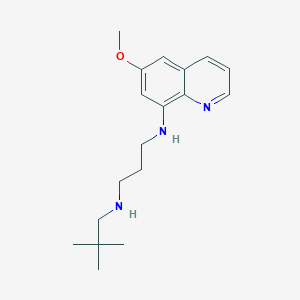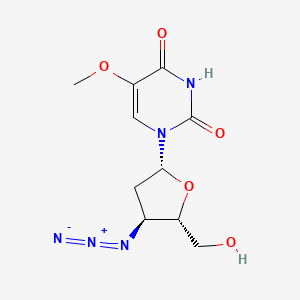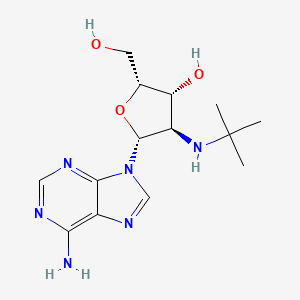
Benzothiazole, 2,2'-(2,6-dichlorobenzylidenediimino)di-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- is a complex organic compound belonging to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two benzothiazole rings connected by a 2,6-dichlorobenzylidene diimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- typically involves the reaction of 2-mercaptobenzothiazole with 2,6-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, allowing the formation of the desired compound through a condensation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control.
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Aplicaciones Científicas De Investigación
Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorobenzothiazole: A related compound with similar structural features but lacking the diimino group.
2-Mercaptobenzothiazole: Another benzothiazole derivative with a thiol group.
2,2’-Dithiobis(benzothiazole): A compound with two benzothiazole rings connected by a sulfur bridge.
Uniqueness
Benzothiazole, 2,2’-(2,6-dichlorobenzylidenediimino)di- is unique due to the presence of the 2,6-dichlorobenzylidene diimino group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other benzothiazole derivatives may not be as effective.
Propiedades
Número CAS |
96733-56-1 |
|---|---|
Fórmula molecular |
C21H14Cl2N4S2 |
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
N,N'-bis(1,3-benzothiazol-2-yl)-1-(2,6-dichlorophenyl)methanediamine |
InChI |
InChI=1S/C21H14Cl2N4S2/c22-12-6-5-7-13(23)18(12)19(26-20-24-14-8-1-3-10-16(14)28-20)27-21-25-15-9-2-4-11-17(15)29-21/h1-11,19H,(H,24,26)(H,25,27) |
Clave InChI |
VSQHCEWKCCCUDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)NC(C3=C(C=CC=C3Cl)Cl)NC4=NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



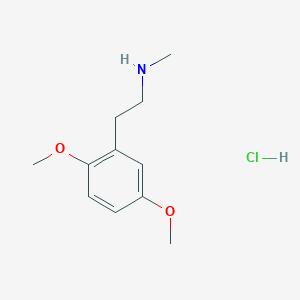
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
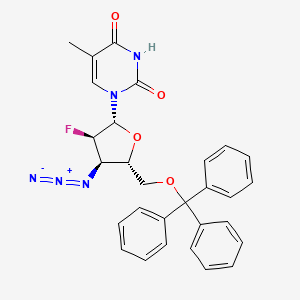
![5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene](/img/structure/B12799891.png)
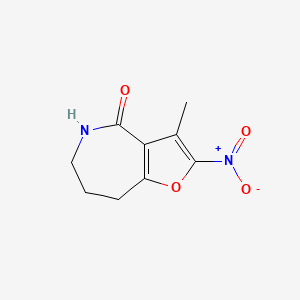
![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)


